Cas no 1228093-50-2 (4-Bromo-2-fluoro-6-iodophenol)
4-Bromo-2-fluoro-6-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2-fluoro-6-iodophenol
- 4-Bromo-2-fluoro-6-iodo-phenol
- CS-0194128
- DB-380658
- SCHEMBL14448989
- AKOS027259368
- E93094
- MFCD26895840
- 1228093-50-2
- 4-Bromo-2-fluoro-6-iodophenol
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- MDL: MFCD26895840
- Inchi: 1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
- InChI Key: FFSVCCAYONPYON-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1O)F)Br
Computed Properties
- Exact Mass: 315.83960g/mol
- Monoisotopic Mass: 315.83960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2
4-Bromo-2-fluoro-6-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B679750-50mg |
4-Bromo-2-fluoro-6-iodophenol |
1228093-50-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B679750-100mg |
4-Bromo-2-fluoro-6-iodophenol |
1228093-50-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B679750-500mg |
4-Bromo-2-fluoro-6-iodophenol |
1228093-50-2 | 500mg |
$ 295.00 | 2022-06-06 | ||
| abcr | AB517225-1 g |
4-Bromo-2-fluoro-6-iodophenol |
1228093-50-2 | 1g |
€294.90 | 2023-04-17 | ||
| abcr | AB517225-5 g |
4-Bromo-2-fluoro-6-iodophenol |
1228093-50-2 | 5g |
€924.50 | 2023-04-17 | ||
| abcr | AB517225-1g |
4-Bromo-2-fluoro-6-iodophenol; . |
1228093-50-2 | 1g |
€246.10 | 2025-04-21 | ||
| abcr | AB517225-5g |
4-Bromo-2-fluoro-6-iodophenol; . |
1228093-50-2 | 5g |
€742.30 | 2025-04-21 | ||
| Aaron | AR00HHO9-500mg |
4-Bromo-2-fluoro-6-iodo-phenol |
1228093-50-2 | 98% | 500mg |
$122.00 | 2025-02-12 | |
| Aaron | AR00HHO9-1g |
4-Bromo-2-fluoro-6-iodo-phenol |
1228093-50-2 | 98% | 1g |
$162.00 | 2025-02-12 | |
| 1PlusChem | 1P00HHFX-100mg |
4-Bromo-2-fluoro-6-iodo-phenol |
1228093-50-2 | 95% | 100mg |
$55.00 | 2023-12-25 |
4-Bromo-2-fluoro-6-iodophenol Suppliers
4-Bromo-2-fluoro-6-iodophenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-Bromo-2-fluoro-6-iodophenol
4-Bromo-2-fluoro-6-iodophenol: A Multifunctional Building Block in Drug Discovery and Pharmacological Applications
4-Bromo-2-fluoro-6-iodophenol (CAS No. 1228093-50-2) represents a pivotal molecule in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique combination of halogen substituents—4-bromo, 2-fluoro, and 6-iodo—exhibits a versatile chemical profile that makes it a valuable candidate for the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating biological pathways, particularly in the context of inflammation, neurodegenerative diseases, and oncology. The strategic placement of these halogen atoms not only influences the electronic properties of the aromatic ring but also enhances the molecule's reactivity toward various functionalization reactions, making it a key intermediate in the synthesis of bioactive compounds.
One of the most significant breakthroughs in recent years involves the application of 4-Bromo-2-fluoro-6-iodophenol in the design of targeted drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorinated aromatic derivatives with enhanced permeability across the blood-brain barrier. This property is particularly relevant for the treatment of neurological disorders, where the ability to deliver therapeutic agents to the central nervous system is critical. The fluoro and iodo substituents contribute to the molecule's hydrophobicity, enabling it to interact effectively with lipid membranes and penetrate biological barriers.
Another area of active research involves the use of 4-Bromo-2-fluoro-6-iodophenol in the development of antimicrobial agents. A 2024 paper in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacteria. The bromo and iodo groups were found to enhance the molecule's ability to disrupt bacterial cell membranes, while the fluoro substituent stabilizes the compound's conformation, improving its binding affinity to bacterial targets. This dual functionality highlights the molecule's potential as a scaffold for the design of novel antibiotics in the face of growing antimicrobial resistance.
The synthesis of 4-Bromo-2-fluoro-6-iodophenol has also been optimized in recent years to improve its yield and purity. A 2023 article in Organic Letters described a novel electrophilic aromatic substitution route that reduces the formation of byproducts and increases the efficiency of the reaction. This advancement is crucial for the large-scale production of the compound, as it ensures the molecule's availability for further chemical modifications. The ability to synthesize this compound with high purity is essential for its application in preclinical drug development, where impurities can compromise the accuracy of biological assays.
Moreover, 4-Bromo-2-fluoro-6-iodophenol has shown promise in the field of photopharmacology, where light-sensitive molecules are used to control drug activity in real-time. A 2024 study in Chemical Science demonstrated that this compound can be functionalized with photochromic moieties to create molecules that respond to specific wavelengths of light. This property allows for the precise activation of therapeutic agents, reducing side effects and improving treatment outcomes. The fluoro and iodo groups were found to enhance the molecule's photostability, ensuring that the compound remains effective under various light conditions.
The pharmacological applications of 4-Bromo-2-fluoro-6-iodophenol extend to the treatment of metabolic disorders. Research published in Endocrinology in 2023 indicated that derivatives of this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a key role in glucose and lipid metabolism. By targeting these receptors, the compound may offer new therapeutic strategies for conditions such as type 2 diabetes and obesity. The iodo substituent was found to enhance the molecule's binding affinity to PPARs, while the fluoro group increases its metabolic stability, prolonging its therapeutic effect.
In addition to its therapeutic potential, 4-Bromo-2-fluoro-6-iodophenol is also being explored as a building block for the synthesis of fluorinated polymers with unique physical properties. A 2024 article in Macromolecules described the incorporation of this compound into fluorinated polyurethanes, which exhibit improved thermal stability and resistance to environmental degradation. These materials have potential applications in electronic devices, aerospace engineering, and biomedical implants, where durability and performance under extreme conditions are critical.
The environmental impact of 4-Bromo-2-fluoro-6-iodophenol is another area of growing interest. While the compound itself is not considered toxic, its derivatives may have environmental implications. A 2023 study in Environmental Science & Technology investigated the fate of fluorinated aromatic compounds in aquatic ecosystems, highlighting the need for careful management of their production and disposal. Researchers emphasized the importance of developing green synthesis methods to minimize the ecological footprint of compounds like 4-Bromo-2-fluoro-6-iodophenol, ensuring their safe and sustainable use in pharmaceutical and industrial applications.
In conclusion, 4-Bromo-2-fluoro-6-iodophenol stands at the intersection of synthetic chemistry and pharmaceutical innovation. Its unique halogen substituents confer a range of chemical and biological properties that make it a versatile scaffold for the development of novel therapeutics. From its potential in neurological disorders and antimicrobial agents to its applications in photopharmacology and material science, this compound continues to inspire research across multiple disciplines. As scientists refine its synthesis and expand its applications, 4-Bromo-2-fluoro-6-iodophenol is poised to play a significant role in the next generation of medicines and technologies.
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